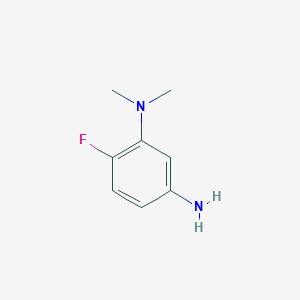
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom at the 6th position and two methyl groups attached to the nitrogen atoms of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N1,N1-dimethylbenzene-1,3-diamine typically involves the fluorination of N1,N1-dimethylbenzene-1,3-diamine. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorine-containing compound is used to introduce the fluorine atom into the benzene ring. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom or the methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-fluoro-N1,N1-dimethylbenzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine
- 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine
- N1,N1-dimethylbenzene-1,3-diamine
Uniqueness
6-fluoro-N1,N1-dimethylbenzene-1,3-diamine is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and reactivity. The presence of the fluorine atom at the 6th position can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-fluoro-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 |
InChI Key |
WKWQBKHUZINLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


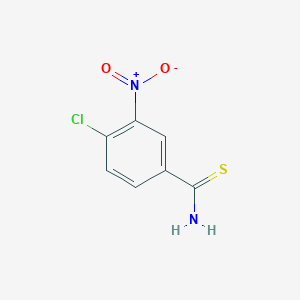
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)

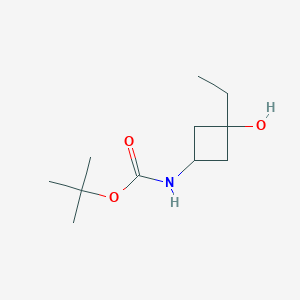
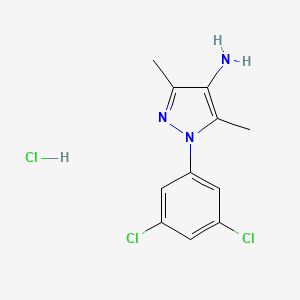
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
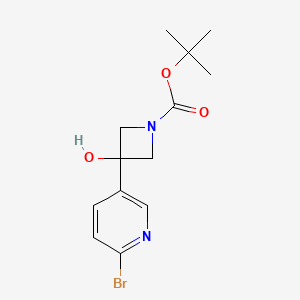
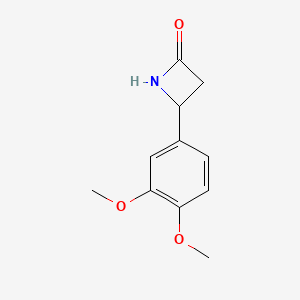
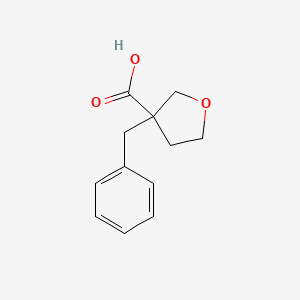
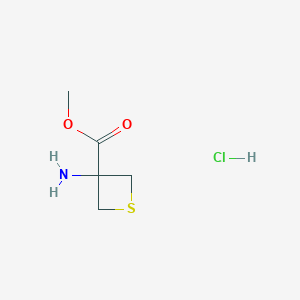
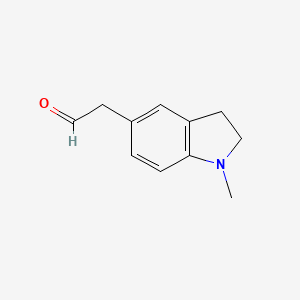
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
